molecular formula C14H16N2O3S2 B2377112 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034276-76-9

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2377112
CAS No.: 2034276-76-9
M. Wt: 324.41
InChI Key: JHAIQLYVITWSPX-UHFFFAOYSA-N
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Description

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Sulfonylation: The piperidine intermediate is then reacted with thiophene-2-sulfonyl chloride to introduce the thiophene-2-ylsulfonyl group.

    Oxy-Pyridine Coupling: The final step involves coupling the sulfonylated piperidine with a pyridine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    Thiophen-2-ylsulfonyl-piperidine derivatives: Compounds with variations in the substituents on the piperidine ring.

Uniqueness

4-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-21(18,14-4-2-10-20-14)16-9-1-3-13(11-16)19-12-5-7-15-8-6-12/h2,4-8,10,13H,1,3,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAIQLYVITWSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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